REACTION_CXSMILES
|
[C:1]([S:4][CH2:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:3])[CH3:2].Cl.ClCC1C=NC2C(C=1)=CC=CC=2.C([O-])(=S)C.[K+]>CC(C)=O>[C:1]([S:4][CH2:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:3])[CH3:2] |f:0.1.2,3.4|
|
Name
|
3-Acetylthiomethylquinoline 3-Chloromethylquinoline hydrochloride
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCC=1C=NC2=CC=CC=C2C1.Cl.ClCC=1C=NC2=CC=CC=C2C1
|
Name
|
potassium thioacetate
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=S)[O-].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed (silica gel, step gradient 0–50% ether/petroleum ether)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SCC=1C=NC2=CC=CC=C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 160.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |